Valproic Acid

Description

This compound is a clear colorless liquid. (NTP, 1992)

This compound is a branched-chain saturated fatty acid that comprises of a propyl substituent on a pentanoic acid stem. It has a role as an anticonvulsant, a GABA agent, an EC 3.5.1.98 (histone deacetylase) inhibitor, a teratogenic agent, a psychotropic drug, a neuroprotective agent and an antimanic drug. It is a branched-chain saturated fatty acid and a branched-chain fatty acid. It is functionally related to a valeric acid. It is a conjugate acid of a valproate.

This compound, or valproate, is an fatty acid derivative and anticonvulsant originally synthesized in 1881 by Beverly S. Burton. It enjoyed use as a popular organic solvent in industry and pharmaceutical manufacturing for nearly a century. In 1963, a serendipitous discovery was made by George Carraz during his investigations into the anticonvulsant effects of khelline when he found that all of his samples, dissolved in this compound, exerted a similar degree of anticonvulsive activity. It first received approval on February 28, 1978 from the FDA under the trade name Depakene. Since then, it has been investigated for neuroprotective, anti-manic, and anti-migraine effects. It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types.

This compound is an Anti-epileptic Agent and Mood Stabilizer. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound has been reported in Valeriana officinalis with data available.

This compound is a synthetic derivative of propylpentanoic acid with antiepileptic properties and potential antineoplastic and antiangiogenesis activities. In epilepsy, this compound appears to act by increasing the concentration of gamma-aminobutyric acid (GABA) in the brain. This agent's antitumor and antiangiogenesis activities may be related to the inhibition of histone deacetylases and nitric oxide synthase, which results in the inhibition of nitric oxide synthesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 13 approved and 84 investigational indications. This drug has a black box warning from the FDA.

This compound (VPA) is considered to be a drug of first choice and one of the most frequently-prescribed antiepileptic drugs worldwide for the therapy of generalized and focal epilepsies, including special epileptic. It is a broad-spectrum antiepileptic drug and is usually well tolerated. Rarely, serious complications may occur in some patients, including hemorrhagic pancreatitis, coagulopathies, bone marrow suppression, VPA-induced hepatotoxicity and encephalopathy, but there is still a lack of knowledge about the incidence and occurrence of these special side effects. VPA has been approved for stabilization of manic episodes in patients with bipolar disorder. It is also used to treat migraine headaches and schizophrenia. As the use of VPA increases, the number of both accidental and intentional exposures increases. This is paralleled by more reports of VPA-induced toxicity. VPA is relatively contraindicated in pregnancy due to its teratogenicity. It is a known folate antagonist, which can cause neural tube defects. Thus, folic acid supplements may alleviate teratogenic problems. Women who become pregnant whilst taking valproate should be counselled as to its risks. VPA is an inhibitor of the enzyme histone deacetylase 1 (HDAC1). HDAC1 is needed for HIV to remain in infected cells. Patients treated with this compound in addition to highly active antiretroviral therapy (HAART) showed a median 75% reduction in latent HIV infection. VPA is believed to affect the function of the neurotransmitter GABA (as a GABA transaminase inhibitor) in the human brain. This compound dissociates to the valproate ion in the gastrointestinal tract. (A7818, A7819).

A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.

oral sodium valproate used as antidepressive agent

See also: Divalproex Sodium (active moiety of); Magnesium Valproate (has salt form).

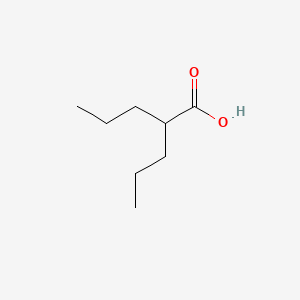

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76584-70-8 (hydrochloride salt (2:1)) | |

| Record name | Valproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023733 | |

| Record name | Valproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valproic acid is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), 219.5 °C, BP: 219 to 220 °C, 222 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

232 °F (NTP, 1992) | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 2.0X10+3 mg/L at 20 °C, Very soluble in organic solvents, Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid, 2 mg/mL at 20 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.922 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.904 g/cu cm at 25 °C | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

99-66-1 | |

| Record name | VALPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALPROIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/614OI1Z5WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Valproic Acid in Epilepsy: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) remains a cornerstone in the treatment of epilepsy, demonstrating a broad spectrum of efficacy against various seizure types.[1] Its therapeutic success is attributed to a multifaceted mechanism of action, engaging multiple targets within the central nervous system. This technical guide provides an in-depth exploration of the core molecular mechanisms of VPA in epilepsy, focusing on its influence on GABAergic transmission, modulation of voltage-gated ion channels, and epigenetic regulation through histone deacetylase (HDAC) inhibition. The following sections detail the key signaling pathways, present quantitative data from preclinical studies, and provide cited experimental methodologies for the key assays discussed.

Enhancement of GABAergic Neurotransmission

A primary mechanism of VPA's anticonvulsant effect is the potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[2] VPA achieves this through multiple actions that collectively increase GABAergic tone in the brain.

Inhibition of GABA Transaminase (GABA-T)

VPA indirectly increases synaptic GABA levels by inhibiting GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[2][3] By reducing GABA degradation, VPA leads to an accumulation of GABA in the brain.[4]

Figure 1: this compound's inhibition of GABA transaminase (GABA-T).

Effects on GABA Synthesis and Release

Some studies suggest that VPA may also enhance GABA synthesis by increasing the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[2][4] However, other studies have shown that VPA does not significantly affect GAD activity.[5] There is also evidence to suggest that at high concentrations, VPA can augment the synaptic release of GABA.[6]

Quantitative Data: VPA's Effect on GABA Levels

| Parameter | Brain Region | Species | VPA Dose | Effect on GABA Levels | Citation |

| GABA Concentration | Olfactory Bulbs | Rat | 200 mg/kg i.p. | Stronger increase compared to other areas | [7] |

| Extracellular GABA | Ventral Hippocampus | Rat | 100 mg/kg i.p. | 50% decrease from basal | [8] |

| Extracellular GABA | Ventral Hippocampus | Rat | 200 mg/kg i.p. | No significant effect | [8] |

| Extracellular GABA | Ventral Hippocampus | Rat | 400 mg/kg i.p. | 200% increase from basal | [8] |

| GABA Concentration | Cortex, Olfactory Bulb, Corpus Striatum, Hypothalamus, Cerebellum | Rat | 200 mg/kg i.p. | 15-35% increase | [9] |

Experimental Protocol: In Vivo Microdialysis for GABA Measurement

This protocol describes the general procedure for measuring extracellular GABA levels in the brain of a freely moving rodent.

Objective: To quantify the effect of VPA on extracellular GABA concentrations in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection

-

Derivatization reagents (e.g., o-phthaldialdehyde/2-mercaptoethanol)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, cortex).[10]

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[10]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a baseline period to establish stable GABA levels.[11]

-

VPA Administration: Administer VPA (e.g., via intraperitoneal injection) at the desired dose.[8]

-

Post-treatment Collection: Continue to collect dialysate samples at the same intervals for a specified period after VPA administration.[11]

-

Sample Analysis: Derivatize the collected dialysate samples to make GABA detectable by HPLC. Analyze the samples using an HPLC system to quantify GABA concentrations.[8]

-

Data Analysis: Compare the GABA concentrations in the post-treatment samples to the baseline levels to determine the effect of VPA.

Figure 2: Experimental workflow for in vivo microdialysis.

Modulation of Voltage-Gated Ion Channels

VPA directly interacts with and modulates the activity of several voltage-gated ion channels, contributing to the stabilization of neuronal membranes and a reduction in neuronal excitability.[2][12]

Blockade of Voltage-Gated Sodium Channels (VGSCs)

VPA has been shown to block voltage-gated sodium channels, a mechanism it shares with other antiepileptic drugs.[2][13] This action reduces the repetitive firing of neurons that is characteristic of seizure activity. Studies have shown that VPA dose-dependently reduces sodium currents.[14]

Inhibition of T-Type Calcium Channels

VPA selectively reduces the low-threshold (T-type) calcium current at clinically relevant concentrations.[11] T-type calcium channels are involved in the generation of burst firing in thalamic neurons, which is a hallmark of absence seizures. By inhibiting these channels, VPA can suppress this form of epileptic activity.[15]

Quantitative Data: VPA's Effect on Ion Channels

| Channel Type | Preparation | Species | IC50 | Citation |

| Voltage-Gated Sodium Channel (NavMs) | HEK293t cells | Prokaryotic (as a model) | 691 µM | [14] |

| T-Type Calcium Current | Acutely dissociated nodose ganglion neurons | Rat | Concentration-dependent reduction | [11] |

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

This protocol provides a general framework for assessing the effect of VPA on voltage-gated ion channels in cultured neurons or heterologous expression systems.

Objective: To characterize the inhibitory effect of VPA on a specific voltage-gated ion channel (e.g., Nav1.2 or a T-type calcium channel).

Materials:

-

Inverted microscope

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture or acutely dissociated neurons

-

Extracellular and intracellular recording solutions

-

This compound solution

Procedure:

-

Cell Preparation: Prepare cultured cells expressing the ion channel of interest or acutely dissociate neurons from a specific brain region.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ. Fill the pipette with the appropriate intracellular solution.

-

Patching: Under visual guidance using the microscope, approach a cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential where the channels of interest are largely in a closed state (e.g., -80 mV for sodium channels). Apply a series of voltage steps to elicit ionic currents through the channels. The specific voltage protocol will depend on the channel being studied.[16]

-

Baseline Recording: Record baseline currents in the absence of VPA.

-

VPA Application: Perfuse the cell with an extracellular solution containing VPA at a known concentration.

-

Post-VPA Recording: Record currents in the presence of VPA using the same voltage-clamp protocol.

-

Data Analysis: Measure the amplitude of the currents before and after VPA application to determine the percentage of inhibition. Construct a dose-response curve if multiple concentrations are tested to calculate the IC50.

Figure 3: Experimental workflow for whole-cell voltage-clamp recording.

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition

Beyond its direct effects on neurotransmission and ion channels, VPA also functions as a histone deacetylase (HDAC) inhibitor.[9][14] This epigenetic mechanism leads to changes in gene expression that may underlie some of the long-term therapeutic and neuroprotective effects of VPA.

Inhibition of Class I and IIa HDACs

VPA is a broad-spectrum HDAC inhibitor, with a preference for Class I and IIa HDACs.[13] By inhibiting HDACs, VPA promotes histone acetylation, leading to a more open chromatin structure and altered transcription of numerous genes.

Figure 4: this compound's inhibition of histone deacetylase (HDAC).

Quantitative Data: VPA's IC50 for HDAC Isoforms

| HDAC Isoform | Cell Line/Source | IC50 (mM) | Citation |

| Class I | - | <1 | [13] |

| Class IIa | - | >1 | [13] |

| HDAC5 | F9 cell extracts | 2.8 | [17] |

| HDAC6 | F9 cell extracts | 2.4 | [17] |

| HDAC1 | BON-1 cells | 1.12 | [18] |

| HDAC1 | NCI-H727 cells | 1.31 | [18] |

| HDAC1 | GOT1 cells | 1.36 | [18] |

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol outlines a method to measure the inhibitory effect of VPA on HDAC activity in vitro.

Objective: To determine the IC50 of VPA for a specific HDAC isoform or a mixture of HDACs.

Materials:

-

Nuclear extract or purified HDAC enzyme

-

HDAC substrate (e.g., a fluorogenic acetylated peptide)

-

Assay buffer

-

Developer solution

-

This compound solutions of varying concentrations

-

Microplate reader

Procedure:

-

Prepare Reactions: In a microplate, prepare reaction wells containing the assay buffer, the HDAC substrate, and varying concentrations of VPA.

-

Enzyme Addition: Initiate the reaction by adding the nuclear extract or purified HDAC enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation of the substrate.

-

Stop Reaction and Develop Signal: Add the developer solution to each well. This solution stops the HDAC reaction and generates a fluorescent or colorimetric signal from the deacetylated substrate.

-

Signal Detection: Measure the fluorescence or absorbance of each well using a microplate reader.

-

Data Analysis: The signal is inversely proportional to HDAC activity. Plot the signal against the VPA concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The anticonvulsant activity of this compound is the result of a complex interplay of multiple mechanisms of action. Its ability to enhance GABAergic inhibition, modulate the activity of key voltage-gated ion channels, and induce epigenetic changes through HDAC inhibition collectively contributes to its broad efficacy in the treatment of epilepsy. A thorough understanding of these core mechanisms is crucial for the rational development of novel antiepileptic drugs with improved efficacy and side-effect profiles. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working in this field.

References

- 1. fda.gov [fda.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [On the mechanism of action of valproid acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Activity Assays [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. rsc.org [rsc.org]

- 11. This compound selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]

- 15. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pure.eur.nl [pure.eur.nl]

Valproic Acid as a Histone Deacetylase Inhibitor: A Technical Guide for Researchers

Valproic acid (VPA), a long-established pharmaceutical for treating epilepsy and bipolar disorder, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] This property opens up new avenues for its therapeutic application in oncology and neurodegenerative diseases.[5][6] This technical guide provides an in-depth overview of VPA's function as an HDAC inhibitor, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its influence on gene expression by directly inhibiting the activity of histone deacetylases.[[“]] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, VPA promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the access of transcription factors to DNA and thereby activating gene expression.[2][4][8] VPA has been shown to directly bind to the catalytic center of HDACs, blocking substrate access.[2][4]

VPA primarily inhibits class I and class IIa HDACs.[1][9][10] Notably, it does not significantly inhibit HDAC6 or HDAC10, which belong to class IIb.[1] This selectivity distinguishes it from other broad-spectrum HDAC inhibitors like Trichostatin A (TSA).[1] Furthermore, VPA has been observed to induce the proteasomal degradation of HDAC2, a class I HDAC, a mechanism not shared by all HDAC inhibitors.[11][12]

Quantitative Analysis of VPA-mediated HDAC Inhibition

The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate VPA's preference for class I HDACs.

| HDAC Isoform | Class | IC50 (mM) | Cell Line/System | Reference |

| HDAC1 | I | 0.4 - 0.7 | Recombinant/Expressed in 293T cells | [1][[“]] |

| HDAC2 | I | ~0.5 - 1.0 | F9 cell extracts | [2] |

| HDAC3 | I | ~0.7 - 1.0 | Not specified | [1] |

| HDAC4 | IIa | ~1.0 - 1.5 | Expressed in 293T cells | [1] |

| HDAC5 | IIa | ~1.0 - 1.5 | F9 cell extracts | [2] |

| HDAC7 | IIa | ~1.0 - 1.5 | Expressed in 293T cells | [1] |

| HDAC6 | IIb | No significant inhibition | Expressed in 293T cells/F9 cell extracts | [1][2] |

| HDAC10 | IIb | No significant inhibition | Expressed in 293T cells | [1] |

The cellular effects of VPA as an HDAC inhibitor are also dose-dependent. Studies have shown significant increases in histone acetylation and downstream gene expression at therapeutically relevant concentrations.

| Cell Line | VPA Concentration | Effect | Fold Change | Time Point | Reference |

| K562 | 1 mM | Increased Histone H3 Acetylation | Not quantified | 24 hours | [1] |

| U937 | 1 mM | Increased Histone H3 Acetylation | Not quantified | 3 - 72 hours | [1] |

| F9 | 1 mM | Increased Histone H3 & H4 Acetylation | Not quantified | 12 hours | [2] |

| SKBR3 | 1 mM | Increased Acetyl-Histone H3 | ~2-fold | 12 hours | [9] |

| RN46A | 0.5 mM | Upregulation of Spr gene | ~8-fold | Not specified | [13] |

| HepG2 | Not specified | Downregulation of HDAC1, 2, 3 | Not quantified | Not specified | [14] |

| PC3 | 1 µmol/mL | Upregulated Acetylated Histones H3 & H4 | Not quantified | 3 days | [15] |

Signaling Pathways Modulated by VPA

VPA's inhibition of HDACs triggers a cascade of changes in various signaling pathways, impacting cell cycle regulation, apoptosis, and differentiation.

p21-Mediated Cell Cycle Arrest

A key target of VPA-induced gene expression is the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][9][10] Increased histone acetylation at the p21 promoter leads to its transcriptional activation.[1] p21 then binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S phase. This is a crucial mechanism for VPA's anti-proliferative effects in cancer cells.[15]

Caption: VPA-induced p21-mediated cell cycle arrest.

Apoptosis Induction

VPA can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like Bax, Bak, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[14] This shifts the balance towards mitochondrial-mediated apoptosis, involving the activation of caspases 9 and 3.[10][16]

HDAC2 Degradation Pathway

Unique to VPA and a few other HDAC inhibitors is the induction of HDAC2 protein degradation via the ubiquitin-proteasome pathway.[11][12] This process is dependent on the E2 ubiquitin-conjugating enzyme Ubc8 and the E3 ubiquitin ligase RLIM.[12] This targeted degradation of HDAC2 further contributes to the sustained histone hyperacetylation and gene expression changes observed with VPA treatment.

Caption: VPA-induced proteasomal degradation of HDAC2.

Other Affected Pathways

VPA's influence extends to other critical cellular pathways, including:

-

Wnt/β-catenin signaling: VPA can activate this pathway, which is implicated in development and disease.[17]

-

MAPK pathway: VPA has been shown to activate the MAPK pathway, although the exact mechanism and its relation to HDAC inhibition are still under investigation.[1]

-

PI3K/Akt/mTOR pathway: VPA can inhibit this pathway, which is crucial for cell growth and survival, particularly in cancer.[18]

-

Notch signaling: In some cancers, VPA can suppress Notch signaling, leading to decreased proliferation.[5]

Experimental Protocols

HDAC Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the IC50 of VPA against specific HDAC isoforms.

-

Enzyme and Substrate Preparation:

-

Obtain purified, recombinant HDAC enzymes (e.g., HDAC1, HDAC2).

-

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

-

Assay Reaction:

-

In a 96-well plate, add the HDAC enzyme to an assay buffer.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Development and Detection:

-

Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like TSA to stop further deacetylation.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of HDAC activity relative to a vehicle control.

-

Plot the percentage of activity against the logarithm of the VPA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro HDAC inhibition assay.

Western Blotting for Histone Acetylation

This protocol is used to assess the effect of VPA on histone acetylation levels in cultured cells.

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of VPA or a vehicle control for different time points.

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclei.

-

Perform an acid extraction of histones from the nuclear pellet using diluted hydrochloric or sulfuric acid.

-

Precipitate the histones with trichloroacetic acid.

-

-

Protein Quantification:

-

Wash and resuspend the histone pellet.

-

Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).

-

-

SDS-PAGE and Western Blotting:

-

Separate the histone extracts by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the acetylated histone signal to the signal from an antibody against total histone H3 or H4 to account for loading differences.

-

Applications in Drug Development

The HDAC inhibitory activity of this compound has positioned it as a promising candidate for various therapeutic applications, particularly in oncology. Its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells has led to its investigation as a standalone therapy and in combination with other anti-cancer agents.[3][16][19] Clinical trials have explored the use of VPA in combination with chemotherapy and radiation, with some studies showing promising results in solid tumors and hematological malignancies.[20]

In the context of neurodegenerative diseases, VPA's ability to modulate gene expression through HDAC inhibition has shown neuroprotective effects in preclinical models of Huntington's disease, Parkinson's disease, and Alzheimer's disease.[5][6][21] The induction of neuroprotective proteins and the reduction of neuroinflammation are key mechanisms underlying these effects.[21][22]

Conclusion

This compound is a well-characterized drug with a distinct mechanism of action as a class I and IIa selective HDAC inhibitor. Its ability to induce histone hyperacetylation and modulate the expression of genes involved in critical cellular processes like cell cycle control and apoptosis underpins its therapeutic potential beyond its traditional uses. For researchers and drug developers, VPA serves as a valuable tool to probe the intricacies of epigenetic regulation and as a lead compound for the development of novel therapeutics targeting HDACs. Further research into its specific molecular interactions and downstream signaling pathways will continue to unveil new opportunities for its clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound defines a novel class of HDAC inhibitors inducing differentiation of transformed cells | The EMBO Journal [link.springer.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Testicular histone hyperacetylation in mice by this compound administration affects the next generation by changes in sperm DNA methylation | PLOS One [journals.plos.org]

- 9. This compound inhibits proliferation of HER2-expressing breast cancer cells by inducing cell cycle arrest and apoptosis through Hsp70 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the cell cycle and apoptosis through acetylation of histone and tubulin in a scirrhous gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histone deacetylase inhibitor this compound selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]

- 13. Research Portal [ourarchive.otago.ac.nz]

- 14. journal.waocp.org [journal.waocp.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound, an Antiepileptic Drug with Histone Deacetylase Inhibitory Activity, Potentiates the Cytotoxic Effect of Apo2L/TRAIL on Cultured Thoracic Cancer Cells through Mitochondria-Dependent Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Class I HDAC Inhibitor this compound Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase I trial of histone deacetylase inhibition by this compound followed by the topoisomerase II inhibitor epirubicin in advanced solid tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HDAC Inhibition by this compound Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]

- 22. Potent neuroprotective effects of novel structural derivatives of this compound: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

Beyond HDACs: An In-depth Technical Guide to the Molecular Targets of Valproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. While its inhibitory effects on histone deacetylases (HDACs) are well-documented and contribute significantly to its therapeutic actions, a growing body of evidence reveals that VPA's pharmacological profile is far more complex. This technical guide delves into the molecular targets of VPA beyond HDACs, providing a comprehensive overview of its interactions with various signaling pathways and cellular components. Understanding these non-HDAC targets is crucial for elucidating the full spectrum of VPA's mechanisms of action and for the development of more targeted and efficacious therapeutics.

This guide summarizes key quantitative data, provides detailed experimental methodologies for the investigation of these targets, and visualizes the intricate signaling pathways and workflows involved.

Quantitative Data on Non-HDAC Targets of this compound

The following tables summarize the quantitative data associated with the interaction of this compound with its key non-HDAC molecular targets. These values provide a basis for comparing the potency and efficacy of VPA across different cellular systems.

| Target | Parameter | Value | Cell/System | Reference |

| GABAergic System | ||||

| GABA Transaminase (GABA-T) | Inhibition | Not specified | Brain homogenates | [1][2] |

| Succinate-Semialdehyde Dehydrogenase (SSADH) | Inhibition | Not specified | In vitro | [1] |

| Ion Channels | ||||

| Voltage-Gated Sodium Channels (NavMs) | IC50 | 691 µM | HEK293t cells expressing NavMs | [3] |

| T-type Calcium Channels | Current Reduction | Clinically relevant concentrations | Rat nodose ganglion neurons | [4] |

| Kinase Pathways | ||||

| Glycogen (B147801) Synthase Kinase 3 (GSK-3) | Inhibition | Conflicting data reported | Various cell lines | [5][6][7] |

| Extracellular Signal-Regulated Kinase (ERK) | Activation | 500 µM | Primary human hepatocytes | [8] |

| Akt/mTOR Pathway | Inhibition | Not specified | Human prostate cancer cells |

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key non-HDAC signaling pathways affected by this compound.

GABAergic System Modulation

Caption: VPA increases GABA levels by inhibiting GABA-T and SSADH.

Ion Channel Interactions

Caption: VPA blocks voltage-gated sodium and T-type calcium channels.

Glycogen Synthase Kinase-3 (GSK-3) Signaling

Caption: VPA's controversial inhibition of GSK-3, impacting downstream targets.

MAPK/ERK Pathway Activation

Caption: VPA activates the MAPK/ERK signaling pathway.

Akt/mTOR Pathway Inhibition

Caption: VPA inhibits the Akt/mTOR pathway, leading to autophagy induction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of VPA's non-HDAC targets.

Measurement of GABA Transaminase (GABA-T) Activity

Objective: To quantify the enzymatic activity of GABA-T in the presence and absence of VPA.

Methodology:

-

Preparation of Brain Homogenate:

-

Homogenize brain tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2) on ice.

-

Centrifuge the homogenate to remove cellular debris, and collect the supernatant containing the enzyme.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the brain homogenate, α-ketoglutarate, and pyridoxal (B1214274) phosphate.

-

Initiate the reaction by adding GABA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

-

Quantification of Glutamate:

-

The product of the GABA-T reaction, glutamate, is quantified using a spectrophotometric or fluorometric method. This often involves a coupled enzyme assay where glutamate is converted to a detectable product.

-

-

Inhibition Assay:

-

Perform the enzyme assay as described above, with the inclusion of varying concentrations of VPA in the reaction mixture to determine its inhibitory effect.

-

Calculate the IC50 value by plotting the percentage of inhibition against the VPA concentration.

-

Whole-Cell Patch-Clamp Recording of Ion Channels

Objective: To measure the effect of VPA on the activity of voltage-gated sodium and T-type calcium channels.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel's cDNA or primary neurons) on glass coverslips.

-

-

Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with an internal solution.

-

Under visual guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Apply a series of voltage steps to the cell to elicit ion channel currents, which are recorded using an amplifier and digitized.

-

For sodium channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials.

-

For T-type calcium channels, a hyperpolarizing prepulse is often used to remove inactivation before the depolarizing test pulse.

-

-

VPA Application:

In Vitro GSK-3 Kinase Assay

Objective: To determine the direct inhibitory effect of VPA on GSK-3 activity.

Methodology:

-

Reaction Setup:

-

In a microplate, combine purified recombinant GSK-3 enzyme, a specific substrate peptide (e.g., a pre-phosphorylated peptide), and ATP in a kinase reaction buffer.

-

-

Inhibitor Addition:

-

Add varying concentrations of VPA or a known GSK-3 inhibitor (positive control) to the reaction wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

-

Detection of Phosphorylation:

-

Quantify the amount of substrate phosphorylation. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

-

-

Data Analysis:

Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of VPA on the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., primary hepatocytes, neuronal cells) to a suitable confluency.

-

Treat the cells with VPA at the desired concentration and for various time points.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Quantify the band intensities to determine the fold change in ERK phosphorylation upon VPA treatment.[13][14]

-

Assessment of Akt/mTOR Pathway Activity

Objective: To determine the effect of VPA on the Akt/mTOR signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with VPA as described for the ERK phosphorylation assay.

-

Prepare cell lysates using a suitable lysis buffer with phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Perform Western blotting as detailed above.

-

Use primary antibodies specific for the phosphorylated forms of key pathway components, such as phospho-Akt (Ser473) and phospho-mTOR (Ser2448).

-

Normalize the results to the total levels of Akt and mTOR.

-

-

Analysis of Downstream Targets:

-

Assess the phosphorylation status of downstream targets of mTOR, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to further confirm the inhibition of the pathway.

-

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental techniques described above.

Western Blotting Workflow

Caption: A generalized workflow for Western blot analysis.

Whole-Cell Patch-Clamp Workflow

Caption: A typical workflow for whole-cell patch-clamp experiments.

Conclusion

This compound's therapeutic efficacy is clearly not limited to its role as an HDAC inhibitor. Its multifaceted interactions with the GABAergic system, ion channels, and key intracellular signaling pathways like GSK-3, MAPK/ERK, and Akt/mTOR contribute significantly to its broad spectrum of clinical applications. This guide provides a foundational resource for researchers and drug development professionals to explore these non-HDAC targets in greater detail. A deeper understanding of these mechanisms will be instrumental in the rational design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The provided protocols and visualizations serve as a practical starting point for further investigation into the complex pharmacology of this remarkable drug.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mood-stabilizing agent valproate inhibits the activity of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSK-3 activity in neocortical cells is inhibited by lithium but not carbamazepine or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Patch Clamp Protocol [labome.com]

- 11. benchchem.com [benchchem.com]

- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Valproic Acid's Impact on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine, exerts a complex and multifaceted influence on neuronal excitability.[1][2][3] A significant component of its mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), the primary drivers of action potential initiation and propagation in excitable cells.[1][2][4] This technical guide provides an in-depth analysis of the interaction between VPA and VGSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. Unlike many conventional anticonvulsants that target the channel's pore, VPA exhibits a distinct mechanism by binding to the voltage sensor region, thereby altering channel gating properties.[5][6] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of VPA's therapeutic effects and guiding future research.

Mechanism of Action at the Molecular Level

This compound's interaction with voltage-gated sodium channels is characterized by a unique binding and modulatory profile that distinguishes it from other sodium channel-blocking antiepileptic drugs.

Binding Site: A Novel Interaction with the Voltage Sensor Domain

Recent biophysical, electrophysiological, and computational studies have elucidated that this compound binds to the voltage sensor domain (VSD) of sodium channels.[5][6] This is in stark contrast to many hydrophobic anticonvulsant drugs, which typically bind within the hydrophobic central pore of the channel.[5][6][7]

Modulation of Channel Gating and Kinetics

VPA's binding to the VSD results in a distinct modulation of sodium channel function, primarily by influencing the inactivation process. Electrophysiological studies have demonstrated that VPA:

-

Enhances Inactivation: VPA promotes the inactivated state of the sodium channel, thereby reducing the number of channels available to open upon depolarization.[5][7]

-

Shifts Steady-State Inactivation: VPA causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[11][12] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of VPA.

-

Slows Recovery from Inactivation: In some neuronal populations, VPA has been shown to slow the rate at which channels recover from inactivation, further limiting their availability for subsequent action potential firing.[12][13]

-

Reduces Persistent Sodium Current: Low concentrations of VPA have been shown to inhibit the persistent fraction of the sodium current (INaP) in neocortical neurons.[5][10][14] This non-inactivating component of the sodium current plays a crucial role in setting the threshold for neuronal firing and promoting repetitive firing.

These actions collectively lead to a reduction in the fast, transient inward Na+ currents that are essential for sustained high-frequency neuronal firing, a hallmark of epileptic seizures.[5][15]

Quantitative Data on VPA's Effects on VGSCs

The following tables summarize the quantitative data from various studies on the effects of this compound on different voltage-gated sodium channel isoforms.

| Parameter | Channel/Preparation | VPA Concentration | Effect | Reference |

| IC50 | NavMs (prokaryotic) | - | Estimated from concentration-current block relationship | [5][7] |

| IC50 | Nav1.5 (human) | - | 2022 ± 25 µM | [12] |

| Voltage Shift (Steady-State Inactivation) | Cortical neurons (human) | 2 mM | -5.1 ± 0.7 mV (CA-S) | [11] |

| 2 mM | -5.1 ± 0.7 mV (CA-nS) | [11] | ||

| 2 mM | -4.3 ± 0.5 mV (NC-S) | [11] | ||

| 2 mM | -4.9 ± 0.5 mV (NC-nS) | [11] | ||

| Nav1.5 (human) | - | V1/2 from -92.7 ± 1.4 to -99.0 ± 1.9 mV | [12] | |

| TTX-resistant sodium channels (rat mPFC neurons) | 2 µM and 200 µM | Hyperpolarizing shift | [13] | |

| Current Density Reduction | Nav1.5 (human) | Concentration-dependent | Significant reduction | [12] |

| Inhibition of Persistent Na+ Current | Neocortical neurons | 10 to 30 µM | Inhibition of TTX-sensitive persistent current | [5][10] |

| Inhibition of Fast Na+ Current | Hippocampal neurons | 500 µM | Inhibition of fast TTX-sensitive channels | [5][10] |

CA-S: CA1 neurons from patients with hippocampal sclerosis; CA-nS: CA1 neurons from patients without hippocampal sclerosis; NC-S: Neocortical neurons from patients with hippocampal sclerosis; NC-nS: Neocortical neurons from patients without hippocampal sclerosis.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the effects of VPA on voltage-gated sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the electrical properties of ion channels in isolated cells.

-

Cell Preparation: Studies have utilized various preparations, including:

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl to block potassium channels, EGTA to chelate calcium, HEPES to buffer pH, and ATP and GTP to support cellular metabolism.

-

External (Bath) Solution (in mM): Contains NaCl as the primary charge carrier for sodium currents, along with buffer (e.g., HEPES), and blockers for other channels (e.g., CdCl2 for calcium channels, TEA-Cl for potassium channels). Tetrodotoxin (TTX) is often used to distinguish between TTX-sensitive and TTX-resistant sodium channel isoforms.

-

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then depolarized to a series of test potentials to determine the voltage at which the peak sodium current occurs.

-

Steady-State Inactivation: Cells are held at various conditioning pre-pulse potentials for a set duration before a test pulse to a depolarizing potential. The resulting current amplitude is plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V1/2).

-

Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse. The amplitude of the current from the second pulse relative to the first indicates the extent of recovery.

-

Use-Dependent Block: A train of depolarizing pulses at a specific frequency is applied to assess whether the blocking effect of VPA is dependent on the channel being in the open or inactivated state.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, current density (peak current divided by cell capacitance), time constants of activation and inactivation, and the voltage dependence of gating. Concentration-response curves are generated to calculate IC50 values.

Thermal Melt Synchrotron Radiation Circular Dichroism (SRCD) Spectroscopy

This biophysical technique is used to assess the thermal stability of a protein and how it is affected by ligand binding.

-

Protein Preparation: Purified full-length sodium channels (e.g., NavMs) and pore-only constructs are reconstituted into a suitable membrane-mimicking environment, such as detergent micelles or nanodiscs.

-

Experiment: The SRCD spectrum of the protein is measured as the temperature is gradually increased. The change in the spectrum reflects the unfolding of the protein.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in the Tm in the presence of a drug indicates a direct binding interaction that either stabilizes or destabilizes the protein structure. In the case of VPA, a decrease in the Tm of the full-length channel but not the pore-only construct was observed, indicating a destabilizing interaction with the VSD.[6][8]

Molecular Docking

Computational modeling is used to predict the binding pose and energy of a small molecule within the three-dimensional structure of a protein.

-

Protein and Ligand Structures: High-resolution structures of the sodium channel (e.g., from cryo-electron microscopy or homology modeling) and the chemical structure of VPA are used as inputs.

-

Docking Algorithm: Software such as AutoDock is used to systematically search for possible binding conformations of VPA within the protein structure and calculate the binding energy for each pose.

-

Analysis: The predicted binding sites with the lowest binding energies are considered the most likely interaction sites. These computational predictions are then correlated with experimental data from functional and biophysical assays to validate the proposed binding mode.

Visualizations

Signaling Pathways and Conceptual Diagrams

Caption: VPA's distinct binding to the VSD of VGSCs.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]

- 5. This compound interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]

- 10. pnas.org [pnas.org]

- 11. Effect of this compound on sodium currents in cortical neurons from patients with pharmaco-resistant temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound inhibits TTX-resistant sodium currents in prefrontal cortex pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of sodium valproate on synaptic transmission and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Valproic Acid in Central Nervous System Injuries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a well-established anti-convulsant and mood stabilizer, has emerged as a promising neuroprotective agent for various central nervous system (CNS) injuries, including traumatic brain injury (TBI), spinal cord injury (SCI), and stroke. Its multifaceted mechanisms of action, primarily centered around histone deacetylase (HDAC) inhibition and glycogen (B147801) synthase kinase-3β (GSK-3β) inhibition, offer a compelling therapeutic strategy to mitigate the secondary injury cascades that exacerbate initial CNS damage. This technical guide provides an in-depth overview of the neuroprotective properties of VPA, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of VPA in the context of acute and chronic CNS injuries.

Introduction

Central nervous system (CNS) injuries, such as traumatic brain injury (TBI), spinal cord injury (SCI), and stroke, represent a significant global health burden, often leading to devastating long-term disabilities. The pathophysiology of these injuries is characterized by a primary mechanical insult followed by a complex secondary injury cascade. This secondary phase, which can persist for days to weeks, involves a deleterious interplay of excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to progressive neuronal loss and functional deficits.[1]